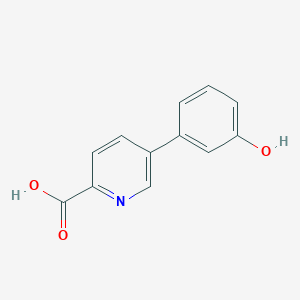

5-(3-Hydroxyphenyl)picolinic acid

Description

Context within the Picolinic Acid Chemical Family

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound consisting of a pyridine (B92270) ring with a carboxylic acid substituent at the 2-position. wikipedia.org It is a naturally occurring isomer of nicotinic acid (vitamin B3) and isonicotinic acid, which have the carboxyl group at the 3- and 4-positions, respectively. wikipedia.org Picolinic acid is known to be a catabolite of the amino acid tryptophan. wikipedia.org

The picolinic acid framework serves as a versatile scaffold for chemical modification, giving rise to a diverse family of derivatives with a wide range of applications. ontosight.aiontosight.ai These derivatives are synthesized through various methods, including the oxidation of 2-picoline or through more complex multi-step syntheses to introduce specific functional groups onto the pyridine ring. wikipedia.orgumsl.eduorgsyn.org 5-(3-Hydroxyphenyl)picolinic acid is one such derivative, where a hydroxylated phenyl ring is attached at the 5-position of the picolinic acid core. This substitution significantly influences the molecule's electronic properties and steric configuration, thereby distinguishing its potential chemical and biological activities from the parent picolinic acid and other derivatives.

The broader picolinic acid family is noted for its ability to act as a bidentate chelating agent for various metal ions, a property that is central to many of its biological functions. wikipedia.org Picolinic acid itself has been investigated for its role in zinc transport and its potential immunomodulatory and anti-viral activities. nih.govdrugbank.com Derivatives of picolinic acid are being explored for a multitude of applications, including as herbicides and in the development of new pharmaceuticals. researchgate.netontosight.ai

Table 1: Properties of Picolinic Acid

| Property | Value | Source |

| IUPAC Name | Pyridine-2-carboxylic acid | wikipedia.org |

| Molecular Formula | C₆H₅NO₂ | drugfuture.com |

| Molecular Weight | 123.11 g/mol | drugfuture.com |

| Melting Point | 134-136 °C | drugfuture.com |

Overview of Research Trajectories for Hydroxyphenyl-Substituted Pyridine Carboxylic Acids

Research into hydroxyphenyl-substituted pyridine carboxylic acids, a class to which this compound belongs, is multifaceted. A significant area of investigation is in medicinal chemistry, where these compounds are explored for their potential as therapeutic agents. The introduction of a hydroxyphenyl group can modulate the biological activity of the parent pyridine carboxylic acid, leading to the discovery of novel enzyme inhibitors and other bioactive molecules. For instance, derivatives of picolinic acid are being studied for their antimicrobial and anti-inflammatory properties. ontosight.ai

Another key research trajectory is in the development of new materials. The ability of the carboxylic acid and hydroxyl groups to participate in hydrogen bonding and metal coordination makes these compounds interesting candidates for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. vulcanchem.com The specific positioning of the hydroxyl group on the phenyl ring, as well as its placement on the pyridine scaffold, can direct the formation of distinct crystalline structures with tailored properties.

Furthermore, the synthesis of these complex molecules is an active area of research. Chemists are developing novel and efficient synthetic routes to access a variety of hydroxyphenyl-substituted pyridine carboxylic acids with different substitution patterns. umsl.eduprepchem.comnih.gov This allows for the systematic exploration of structure-activity relationships, which is crucial for the rational design of new functional molecules. For example, research on the synthesis of 5-aryl-pyridone-carboxamides has been pursued for the development of anaplastic lymphoma kinase (ALK) inhibitors. nih.gov

Significance of the 3-Hydroxyphenyl Moiety and Picolinic Acid Core in Chemical Inquiry

The scientific interest in this compound stems from the combined properties of its two key structural components: the 3-hydroxyphenyl moiety and the picolinic acid core.

The picolinic acid core provides a rigid, planar scaffold and possesses intrinsic biological and chemical activities. It is a known chelator of metal ions, which is a critical aspect of its biological roles, including its involvement in the modulation of red blood cell lifespan and its potential anticancer activity. wikipedia.orgnih.gov The carboxylic acid group is a key functional handle for further chemical modifications and plays a crucial role in the molecule's acidic properties and its ability to form salts and esters. nih.gov The nitrogen atom in the pyridine ring influences the electronic distribution of the entire molecule and can participate in hydrogen bonding.

The synergy between the picolinic acid core and the 3-hydroxyphenyl moiety results in a molecule with a unique set of properties that are of interest for various research applications, from medicinal chemistry to materials science. The specific arrangement of functional groups in this compound makes it a compelling target for further investigation to unlock its full potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-hydroxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-3-1-2-8(6-10)9-4-5-11(12(15)16)13-7-9/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPAVKOCHYHURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001244487 | |

| Record name | 2-Pyridinecarboxylic acid, 5-(3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-24-1 | |

| Record name | 2-Pyridinecarboxylic acid, 5-(3-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261929-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 5-(3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Hydroxyphenyl Picolinic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer an efficient route to 5-(3-hydroxyphenyl)picolinic acid and related structures by assembling the core components in a minimal number of steps.

One-Pot Reaction Strategies for Substituted Picolinic Acids

One-pot syntheses are highly valued for their operational simplicity and efficiency. A notable one-pot, three-component reaction has been developed for the synthesis of highly functionalized pyridines. nih.gov This approach involves the reaction of an aldehyde, an active methylene (B1212753) compound, and an ammonia (B1221849) source, often catalyzed by a suitable agent, to construct the pyridine (B92270) ring. While not explicitly detailed for this compound itself, this strategy provides a foundational methodology that could be adapted by selecting the appropriate starting materials, such as 3-hydroxybenzaldehyde.

Another versatile one-pot method involves the Michael addition of nitroalkanes to chalcones, followed by a reductive cyclization in an aqueous medium to yield substituted Δ1-pyrrolines. organic-chemistry.org Although this method produces a different heterocyclic system, the underlying principles of tandem reactions in a single pot are relevant to the efficient synthesis of complex heterocyclic molecules like substituted picolinic acids.

A specific one-pot synthesis for picolinate (B1231196) and picolinic acid derivatives utilizes a nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2. nih.govrsc.org This method involves a multi-component reaction of 2-oxopropanoic acid or its ethyl ester, ammonium (B1175870) acetate, malononitrile, and various aldehydes. nih.govrsc.org The use of a heterogeneous catalyst simplifies purification and enhances the sustainability of the process. The reaction proceeds at ambient temperature, highlighting the efficiency of the catalytic system. rsc.org

| Catalyst | Reactants | Product | Key Features |

| UiO-66(Zr)-N(CH2PO3H2)2 | 2-oxopropanoic acid/ethyl 2-oxopropanoate, ammonium acetate, malononitrile, aldehyde | Picolinate/picolinic acid derivatives | Heterogeneous catalysis, ambient temperature, one-pot nih.govrsc.org |

| None (Tandem) | Aldehyde, active methylene compound, ammonia source | Highly functionalized pyridines | Three-component, efficient nih.gov |

| Zn/HCl (aq) | Chalcone, nitroalkane | Substituted Δ1-pyrrolines | One-pot, aqueous medium, reductive cyclization organic-chemistry.org |

Coupling Reactions Employing Hydroxyphenyl Building Blocks

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for constructing the C-C bond between the pyridine and phenyl rings. The Suzuki coupling, for instance, would involve the reaction of a halogenated picolinic acid derivative (e.g., 5-bromopicolinic acid) with 3-hydroxyphenylboronic acid. The synthesis of 5-bromopicolinic acid can be achieved by the oxidation of 5-bromo-2-methylpyridine (B113479) with potassium permanganate. google.com

Similarly, the Sonogashira coupling can be employed to link a halogenated picolinic acid with a terminal alkyne-containing hydroxyphenyl precursor. umsl.edu Subsequent reduction of the alkyne would yield the desired this compound. The picolinamide (B142947) directing group has been utilized in palladium-catalyzed C-H/N-H coupling reactions to form various heterocycles, demonstrating the versatility of picolinic acid derivatives in directing bond formation. nih.gov

Derivatization and Functionalization Strategies of the Picolinic Acid Scaffold

An alternative to de novo synthesis is the modification of a pre-existing picolinic acid core. This approach allows for the introduction of various functional groups at specific positions.

Modifications at the Phenyl Ring System

Once the 5-phenylpicolinic acid scaffold is in place, the hydroxyl group on the phenyl ring can be introduced or modified. For example, a methoxy-substituted phenylpicolinic acid could be demethylated to yield the desired hydroxyphenyl derivative. Electrophilic aromatic substitution reactions could also be employed to introduce other functional groups onto the phenyl ring, although regioselectivity might be a challenge.

Functional Group Transformations on the Pyridine Carboxylic Acid Moiety

The carboxylic acid group of picolinic acid is a versatile handle for further functionalization. It can be converted into a variety of derivatives, including esters and amides, through standard acid-amine coupling or esterification reactions. growingscience.com For instance, the use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can facilitate the formation of amide bonds. growingscience.com The picolinoyl moiety can also be used to derivatize other molecules, such as corticosteroids, for analytical purposes. nih.gov

The pyridine ring itself can also be functionalized. For example, direct C-H functionalization of pyridines is an area of active research, aiming to introduce substituents without the need for pre-functionalized starting materials. acs.orgresearchgate.netrsc.org

Synthesis of Related Hydroxyphenyl-Picolinic Acid Analogues

The synthetic methodologies described above can be extended to produce a wide range of hydroxyphenyl-picolinic acid analogues. For instance, the synthesis of 3,6-dihydroxypicolinic acid has been achieved through a simplified two-step process starting from 3-hydroxypicolinic acid. nih.gov This involves a reaction with potassium peroxydisulfate (B1198043) followed by acidification. nih.gov

Furthermore, various substituted 5-aryl-picolinic acids have been synthesized as potential herbicides. mdpi.comresearchgate.net These syntheses often involve the construction of a substituted pyrazole (B372694) ring at the 6-position of the picolinic acid, with an aryl group at the 5-position of the pyrazole. mdpi.com The synthesis of aminopicolinic acid derivatives has also been reported, often involving multi-step sequences starting from picolinic acid N-oxide. umsl.edu

| Starting Material | Reagents | Product | Reference |

| 3-Hydroxypicolinic acid | 1. Potassium peroxydisulfate, KOH 2. HCl | 3,6-Dihydroxypicolinic acid | nih.gov |

| 5-Bromo-2-methylpyridine | KMnO4 | 5-Bromopicolinic acid | google.com |

| Picolinic acid N-oxide | 1. Fuming HNO3/H2SO4 2. H2, Pd/C | 4-Aminopicolinic acid | umsl.edu |

| 4-Iodomethylpicolinate | 4-Ethynylaniline, (Ph3P)2PdCl2, CuI | 4-(4-Aminophenylethynyl)picolinic acid | umsl.edu |

Advanced Spectroscopic and Structural Characterization of 5 3 Hydroxyphenyl Picolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. organicchemistrydata.org It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the chemical environment of each atom. organicchemistrydata.org For 5-(3-Hydroxyphenyl)picolinic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The protons on the two aromatic rings would appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The coupling patterns (splitting of signals) between adjacent protons would reveal their connectivity. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the carboxyl carbon (typically 160-180 ppm), the carbons of the pyridine (B92270) and phenyl rings (110-160 ppm), and the carbon atoms bonded to the hydroxyl and nitrogen atoms, which would be shifted accordingly. np-mrd.org

Table 1: Representative ¹H NMR Data for Related Picolinic Acid Compounds

| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (J in Hz) |

|---|---|---|

| Picolinic Acid chemicalbook.com | CDCl₃ | δ 8.83 (d, J = 4.68 Hz, 1H), 8.32 (d, J = 7.76 Hz, 1H), 8.04 (td, J = 7.72, 1.64 Hz, 1H), 7.76 (m, 1H) |

| 3-Hydroxypicolinic Acid researchgate.net | DMSO-d₆ | Assignments made by comparison with the free acid. Specific shifts for the complexed ligand are discussed in the source. |

Table 2: Representative ¹³C NMR Data for Picolinic Acid

| Compound | Solvent | Chemical Shifts (ppm) |

|---|

| Picolinic Acid chemicalbook.com | CDCl₃ | δ 164.69, 148.10, 146.70, 138.60, 127.83, 124.26 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org The molecular formula of this compound is C₁₂H₉NO₃, giving it a monoisotopic mass of approximately 215.058 Da.

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z ≈ 215. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org The aromatic structure would also lead to characteristic fragmentation patterns of the rings.

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another relevant technique, as derivatives of picolinic acid, such as 3-hydroxypicolinic acid, are famously used as matrices for the analysis of large biomolecules like oligonucleotides. nih.govebi.ac.ukwikipedia.org

Table 3: Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment | Mass Loss | Predicted m/z |

|---|---|---|

| [M]⁺ | 0 | 215 |

| [M - OH]⁺ | 17 | 198 |

| [M - H₂O]⁺ | 18 | 197 |

| [M - COOH]⁺ | 45 | 170 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. nih.gov

For this compound, a crystal structure would reveal the planarity of the aromatic rings and the conformation of the carboxylic acid group relative to the pyridine ring. Crucially, it would show how the molecules pack in the solid state. The presence of the carboxylic acid group, the phenolic hydroxyl group, and the pyridine nitrogen atom creates multiple sites for hydrogen bonding. It is expected that these groups would form an extensive network of intermolecular hydrogen bonds, likely involving the formation of dimers through the carboxylic acid groups, a common motif in carboxylic acids. nih.gov

While the specific crystal structure for this compound is not published, the structures of related picolinic acid derivatives have been extensively studied. nih.govnih.gov For instance, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. nih.gov The parent picolinic acid can exist as co-crystals of its neutral and zwitterionic forms, linked by N—H⋯N and O—H⋯O hydrogen bonds. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. rsc.org It is an excellent tool for identifying the functional groups present in a molecule. uhcl.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. iomcworld.com The conjugated π-systems of the phenyl and pyridine rings in this compound act as chromophores, which are expected to produce distinct absorption bands in the UV region. The position and intensity of these bands (λmax) provide information about the electronic structure and extent of conjugation. iomcworld.com

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200–3600 | Broad |

| Carboxylic Acid O-H | Stretch | 2500–3300 | Very Broad |

| Aromatic C-H | Stretch | 3000–3100 | Sharp, Medium |

| Carboxylic Acid C=O | Stretch | 1700–1725 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450–1600 | Multiple, Medium to Weak |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. bhu.ac.inslideshare.net The fundamental principle is analogous to NMR, but it involves the transitions of electron spins in an applied magnetic field. bhu.ac.in

In its ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is ESR-inactive and would not produce an ESR spectrum on its own.

However, ESR spectroscopy would become a highly relevant technique under specific circumstances:

Complexation with Paramagnetic Metal Ions: As a chelating agent, picolinic acid and its derivatives readily form complexes with transition metals. researchgate.net If this compound were used as a ligand to complex a paramagnetic metal ion (e.g., Cu(II), Mn(II), Cr(III)), the resulting complex would be ESR-active. The ESR spectrum would provide valuable information about the electronic structure of the metal center, its coordination environment, and the nature of the metal-ligand bonding. researchgate.net

Formation of a Radical Species: If the molecule were to be oxidized or reduced to form a radical ion, or if it were to undergo a reaction to generate a radical intermediate, the resulting paramagnetic species could be studied by ESR. researchgate.net The hyperfine splitting in the spectrum, caused by the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N), would help to map the distribution of the unpaired electron density across the molecule. slideshare.net

Thermal Analysis Techniques for Phase Transitions and Stability Investigations

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, a TGA scan would indicate its thermal stability and decomposition profile. Any loss of solvent or water of hydration would be seen at lower temperatures, followed by the decomposition of the compound itself at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would show endothermic peaks corresponding to phase transitions like melting. The melting point of the related 3-hydroxypicolinic acid is reported to be in the range of 208 to 212 °C. wikipedia.org Exothermic events, such as decomposition, would also be observed, often at temperatures following the melting point. Studies on picolinic acid show it melts around 140 °C and then undergoes thermal decomposition. researchgate.net The thermal behavior of this compound is expected to be influenced by its higher molecular weight and potential for more extensive hydrogen bonding compared to the parent acid.

Computational and Theoretical Chemistry Studies of 5 3 Hydroxyphenyl Picolinic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 5-(3-Hydroxyphenyl)picolinic acid. These calculations, often employing methods like the Self-Consistent Field (SCF) Molecular Orbital (MO) theory, provide valuable data on the molecule's electronic properties. For instance, studies on related picolinic acid derivatives have shown a correlation between their electronic structure and physiological activity. nih.gov

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical polarizability. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov

The reactivity of the molecule can be further understood by mapping the molecular electrostatic potential (MEP). The MEP surface illustrates the charge distribution and helps in identifying the regions susceptible to electrophilic and nucleophilic attack. For a similar compound, N-(4-Hydroxyphenyl)picolinamide, MEP analysis has been used to display charge distribution and reactive regions. researchgate.net

Table 1: Illustrative Electronic Properties from Quantum Mechanical Calculations on a Related Compound (N-(4-Hydroxyphenyl)picolinamide)

| Parameter | Value | Method | Basis Set |

| HOMO Energy | -6.2 eV | DFT | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.8 eV | DFT | B3LYP/6-311++G(d,p) |

| Energy Gap (ΔE) | 4.4 eV | DFT | B3LYP/6-311++G(d,p) |

Note: This data is for N-(4-Hydroxyphenyl)picolinamide and serves as an example of the types of parameters obtained from quantum mechanical calculations. researchgate.net

Molecular Docking and Binding Affinity Predictions with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. This method is crucial for predicting the binding affinity and interaction patterns of this compound with various molecular targets, which is a key step in drug discovery. nih.gov

The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. Studies on similar molecules, such as derivatives of 2-hydroxybenzoic acid, have successfully used molecular docking to understand binding modes. nih.gov For example, docking studies on SIRT5 inhibitors revealed that the carboxylate group forms important electrostatic interactions and hydrogen bonds with key residues in the binding pocket, such as Arg105 and Tyr102. nih.gov Given the structural similarities, it is plausible that the carboxylic acid and hydroxyl groups of this compound would also play a significant role in forming hydrogen bonds and other interactions with target proteins. nih.gov

The binding affinity, often expressed as a pIC50 value, can be predicted and correlated with experimental data. researchgate.net Advanced methods, including those that incorporate neural network potentials, are continuously improving the accuracy of these predictions. nih.gov

Table 2: Example of Molecular Docking Results for a 2-Hydroxybenzoic Acid Derivative with SIRT5

| Compound | Predicted Binding Mode | Key Interacting Residues | Docking Score (GOLD score) |

| Compound 11 | Carboxylate forms bidentate salt bridge and H-bond. Hydroxyl group forms H-bond. | Arg105, Tyr102, Val221, Phe223, Tyr255 | High |

Note: This table illustrates the type of information obtained from molecular docking studies on a related inhibitor. nih.gov

Density Functional Theory (DFT) Applications in Characterization and Mechanism

Density Functional Theory (DFT) is a powerful quantum mechanical method used for investigating the electronic properties of many-body systems. It is widely applied to characterize molecules like this compound and to study reaction mechanisms. DFT calculations can provide optimized molecular geometry, vibrational frequencies, and NMR chemical shifts that can be compared with experimental data. researchgate.net

For the related compound N-(4-Hydroxyphenyl)picolinamide, DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set have been performed to obtain the optimized molecular structure. researchgate.net Such calculations would reveal the bond lengths, bond angles, and dihedral angles of this compound in its ground state.

Furthermore, DFT is used to calculate Fukui functions, which help in identifying the local reactivity of different sites within the molecule. researchgate.net This analysis can pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack, providing a deeper understanding of the molecule's chemical behavior. researchgate.net

Table 3: Illustrative Optimized Geometric Parameters for a Related Compound (N-(4-Hydroxyphenyl)picolinamide) from DFT Calculations

| Bond/Angle | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | ~1.39 | - |

| C-N (pyridine) | ~1.34 | - |

| C-O (hydroxyl) | ~1.36 | - |

| C-C-N (pyridine) | - | ~123 |

| C-C-O (phenol) | - | ~118 |

Note: These are typical bond lengths and angles for similar chemical environments and are illustrative. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

MD simulations provide a dynamic picture of the molecule's behavior over time, which is crucial for understanding its interactions with other molecules, such as solvent molecules or biological macromolecules. nih.gov For instance, MD simulations performed on inhibitors of the HCV NS5B polymerase, which are also heterocyclic compounds, have been used to validate docking results and to analyze the stability of the ligand-protein complex. nih.gov These simulations can reveal important information about the flexibility of the ligand in the binding site and the role of water molecules in mediating interactions.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters for molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

The vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. For N-(4-Hydroxyphenyl)picolinamide, scaled theoretical wavenumbers have shown good agreement with experimental observations. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the assignment of experimental NMR data.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra (UV-Vis and fluorescence). researchgate.net This would provide insights into the photophysical properties of this compound, such as its color and how it behaves upon exposure to light.

Table 4: Illustrative Predicted Vibrational Frequencies for a Related Compound (N-(4-Hydroxyphenyl)picolinamide)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| O-H stretch | ~3400 | ~3450 | Hydroxyl group |

| C=O stretch | ~1700 | ~1720 | Carboxylic acid |

| C=C stretch | ~1600 | ~1610 | Aromatic rings |

| C-N stretch | ~1300 | ~1310 | Pyridine (B92270) ring |

Note: The data is illustrative and based on typical values for the functional groups present. researchgate.net

Mechanistic Investigations of Molecular Interactions

Chelation Chemistry and Metal Complexation Studies

5-(3-Hydroxyphenyl)picolinic acid is a notable chelating agent, capable of forming stable complexes with a variety of metal ions. wikipedia.org Its structure, featuring a pyridine (B92270) ring with a carboxylic acid at the 2-position and a hydroxyl group on the appended phenyl ring, provides multiple coordination sites.

Coordination Modes with Transition Metal Ions

The coordination of this compound and its derivatives with transition metal ions typically involves the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, forming stable five-membered chelate rings. researchgate.net The presence of the hydroxyl group on the phenyl ring introduces additional potential binding sites, which can lead to the formation of polynuclear or higher-order complexes.

The coordination can be influenced by the pH of the medium. For instance, in flavonoid complexes with similar hydroxyphenyl moieties, a change in pH can lead to the deprotonation of hydroxyl groups, making them more effective coordination sites and even causing the metal ion to translocate between different binding sites on the ligand. nih.gov

Table 1: Coordination Behavior of Picolinic Acid Derivatives with Various Metal Ions

| Metal Ion | Ligand | Observed Structures/Coordination Modes | Reference |

|---|---|---|---|

| Mn(II), Cd(II) | 5-nitropicolinic acid | 1D polymeric chains | rsc.org |

| Cu(II) | 5-nitropicolinic acid | 2D polymeric network | rsc.org |

| Co(II), Ni(II), Zn(II) | 5-nitropicolinic acid | Mononuclear complexes with coordinated water molecules | rsc.org |

| Sm(III) | Picolinic acid, 3-hydroxypicolinic acid | Formation of five-membered rings via carboxylate-O and pyridine-N | researchgate.net |

| Ga(III) | Picolinic acid | Distorted octahedral geometry with meridional stereochemistry | nih.gov |

Stability and Thermodynamics of Metal-5-(3-Hydroxyphenyl)picolinic acid Complexes

The stability of metal complexes with picolinic acid derivatives is a critical aspect of their chemistry. Potentiometric and thermodynamic studies on related systems, such as 5-(p-aminophenylazo)-8-hydroxyquinoline, have revealed that the stability of the formed complexes often follows the Irving-Williams order: Mn(II) < Co(II) < Ni(II) < Cu(II). nih.gov The formation of these complexes has been found to be spontaneous and entropically favorable, though the dissociation process is nonspontaneous and endothermic. nih.gov

The thermodynamics of complex formation are influenced by factors such as the nature of the metal ion, the solvent, and the temperature. For instance, studies on the reaction of diazodiphenylmethane (B31153) with pyridine carboxylic acids in different solvents have shown that the reaction rates are higher in protic solvents compared to aprotic ones, indicating the significant role of solvent in stabilizing the transition state. researchgate.net

Table 2: Thermodynamic Parameters for Metal Complex Formation

| Ligand System | Metal Ions | Key Thermodynamic Findings | Reference |

|---|---|---|---|

| 5-(p-aminophenylazo)-8-hydroxyquinoline | Mn(II), Co(II), Ni(II), Cu(II) | Formation is spontaneous, endothermic, and entropically favorable. | nih.gov |

| 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-one | Mn(II), Co(II), Ni(II), Cu(II), La(III), Hf(III), UO2(2+), Zr(IV) | Formation is spontaneous, exothermic, and entropically favorable. | researchgate.net |

Enzymatic Interaction Mechanisms in Model Systems

The interaction of this compound with enzymes is an area of interest, particularly concerning enzymes involved in the metabolism of related compounds.

Studies with Enzymes Involved in Pyridine or Hydroxyphenyl Metabolism

Picolinic acid is an endogenous metabolite of L-tryptophan, formed through the kynurenine (B1673888) pathway. nih.gov Key enzymes in this pathway include tryptophan 2,3-dioxygenase, indoleamine 2,3-dioxygenase, and 3-hydroxyanthranilic acid oxygenase. nih.gov While direct enzymatic studies on this compound are not extensively documented, its structural similarity to picolinic acid suggests potential interactions with these enzymes. The presence of the 3-hydroxyphenyl group might influence its recognition and processing by these metabolic enzymes.

Ligand-Protein Binding Characterization (non-clinical context)

The binding of small molecules like this compound to proteins is governed by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The picolinic acid moiety itself is a known metal-binding pharmacophore and can influence the physicochemical properties of ligands while retaining inhibitory activity against metalloenzymes. nih.gov

The hydroxyphenyl group can also participate in hydrogen bonding and π-stacking interactions with amino acid residues in a protein's binding pocket. Studies on metal-binding isosteres of picolinic acid have shown that modifications to the core structure can significantly impact ligand-protein interactions. nih.gov The ability of picolinic acid to act as an iron chelator has been shown to affect cellular processes by influencing the expression of proteins like transferrin receptors. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

The structure of this compound, with its hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (pyridine nitrogen and carbonyl oxygen), makes it an excellent candidate for forming well-defined supramolecular assemblies. nih.gov

Picolinic acid and its derivatives can form a variety of supramolecular synthons, including both ring and chain arrangements, primarily through hydrogen bonding. researchgate.net The formation of zwitterions is a common feature in the solid-state structures of picolinic acid. researchgate.net The crystal structure of a related compound, 5-(trifluoromethyl)picolinic acid monohydrate, reveals a water-bridged hydrogen-bonding dimer that further links into a two-dimensional sheet. nih.gov

The principles of host-guest chemistry can be applied to design synthetic host molecules that can selectively bind to specific guest molecules. rsc.orgrsc.org The functional groups on this compound could allow it to act as either a host or a guest in such systems, forming complexes driven by non-covalent interactions. For instance, the assembly of coordination polymers using a derivative, 5-(3,4-dicarboxylphenyl)picolinic acid, has led to the formation of discrete complexes, 1D chains, and 2D metal-organic layers. rsc.org The ability to form such ordered structures is crucial for applications in materials science, such as in the development of functional materials with specific catalytic or adsorption properties. rsc.orgresearchgate.net

Biosynthetic Pathways and Metabolic Transformations of Picolinic Acid Derivatives

Tryptophan-Dependent Biosynthesis of Picolinic Acid and Analogues

The primary route for the biosynthesis of picolinic acid in many organisms, including mammals, is the kynurenine (B1673888) pathway, which catabolizes the essential amino acid L-tryptophan. nih.gov This pathway accounts for the majority of tryptophan turnover in the central nervous system. nih.gov The process begins with the oxidative cleavage of tryptophan by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) to form formylkynurenine. nih.gov

Following a series of enzymatic steps, the pathway leads to the formation of an unstable intermediate, 2-amino-3-carboxymuconic semialdehyde. The fate of this intermediate is a critical branch point. The enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) can divert the intermediate towards the synthesis of picolinic acid. nih.gov Picolinic acid is a downstream metabolite of kynurenine, a key immunomodulatory molecule. nih.gov

While the direct biosynthesis of 5-(3-Hydroxyphenyl)picolinic acid via the tryptophan pathway has not been explicitly detailed in the literature, it is conceivable that a hydroxylation event on a precursor molecule could lead to its formation. This could potentially involve a cytochrome P450 monooxygenase or a similar enzyme acting on a tryptophan-derived intermediate.

Key Enzymes in the Tryptophan-Dependent Picolinic Acid Biosynthesis:

| Enzyme | Abbreviation | Function |

| Indoleamine 2,3-dioxygenase | IDO | Catalyzes the initial oxidative cleavage of L-tryptophan. nih.gov |

| Tryptophan 2,3-dioxygenase | TDO | Also catalyzes the initial oxidative cleavage of L-tryptophan. nih.govnih.gov |

| 3-hydroxyanthranilic acid oxygenase | 3HAO | Acts on 3-hydroxyanthranilic acid to produce an intermediate. nih.gov |

| Aminocarboxymuconate-semialdehyde decarboxylase | ACMSD | Shunts an intermediate towards picolinic acid synthesis. nih.gov |

| Picolinic carboxylase | PC | The enzyme responsible for the formation of picolinic acid. nih.gov |

L-Lysine-Dependent Biosynthesis of Hydroxypicolinic Acids

An alternative biosynthetic route for hydroxylated picolinic acids utilizes L-lysine as a precursor. This pathway is particularly relevant for the formation of 3-hydroxypicolinic acid (3-HPA), a building block for various secondary metabolites in bacteria. rsc.org Research has shown that the biosynthesis of 3-HPA from L-lysine requires the concerted action of an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase. rsc.org

The pathway does not involve the direct hydroxylation of picolinic acid. Instead, a piperideine-2-carboxylic acid intermediate undergoes C-3 hydroxylation, followed by tautomerization to yield 3-HPA. rsc.org In plants, L-lysine is also a precursor for the synthesis of N-hydroxypipecolic acid (NHP), a key metabolite in systemic acquired resistance. nih.gov This pathway involves the transamination of L-lysine to form cyclic dehydropipecolic acid intermediates, which are then reduced to pipecolic acid and subsequently N-hydroxylated. nih.gov

The potential for an L-lysine-dependent pathway to generate this compound would likely require a different set of enzymes capable of introducing the hydroxyphenyl group at the 5-position of the pyridine (B92270) ring. This could hypothetically occur through the incorporation of a phenyl-containing precursor during the cyclization process or via a subsequent modification of a picolinic acid intermediate.

Enzymes involved in L-Lysine-Dependent Hydroxypicolinic Acid Biosynthesis:

| Enzyme | Function |

| L-lysine 2-aminotransferase | Converts L-lysine in the initial step of 3-HPA biosynthesis. rsc.org |

| Two-component monooxygenase | Involved in the hydroxylation of the piperideine-2-carboxylic acid intermediate. rsc.org |

| FAD-dependent dehydrogenase | Participates in the conversion to 3-HPA. rsc.org |

| AGD2-like defense response protein (ALD1) | An aminotransferase that α-transaminates L-lysine in the plant NHP pathway. nih.gov |

| SAR-deficient 4 (SARD4) | A reductase that converts dehydropipecolic intermediates to pipecolic acid in plants. nih.gov |

| Flavin-dependent monooxygenase1 (FMO1) | N-hydroxylates pipecolic acid to form NHP in plants. nih.gov |

Microbial Degradation Pathways of Substituted Pyridine Compounds

Pyridine and its derivatives, including picolinic acids, are subject to microbial degradation in the environment. tandfonline.comresearchgate.net Bacteria have evolved diverse catabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. tandfonline.com The biodegradability of pyridine compounds can be significantly influenced by the nature and position of substituents on the ring. tandfonline.com

A common strategy in the microbial degradation of pyridine derivatives is initial hydroxylation, often incorporating oxygen from water molecules. tandfonline.com For picolinic acid, a well-studied degradation pathway in bacteria like Alcaligenes faecalis involves a series of enzymatic steps. asm.orgnih.gov The pathway initiates with the 6-hydroxylation of picolinic acid to form 6-hydroxypicolinic acid (6HPA). nih.gov This is followed by a 3-hydroxylation to yield 3,6-dihydroxypicolinic acid, which is then decarboxylated to 2,5-dihydroxypyridine. asm.orgnih.gov Subsequent ring cleavage leads to the formation of metabolites that can enter central metabolic pathways, such as fumaric acid. nih.gov

Given these established pathways, the microbial degradation of this compound would likely proceed through a series of hydroxylation and ring-cleavage events. The presence of the 3-hydroxyphenyl substituent would likely influence the initial enzymatic attack and the subsequent intermediates formed.

Key Steps in the Microbial Degradation of Picolinic Acid:

| Step | Intermediate Compound | Key Enzyme (in Alcaligenes faecalis) |

| Initial Hydroxylation | 6-Hydroxypicolinic acid (6HPA) | PicA (PA dehydrogenase) nih.gov |

| Second Hydroxylation | 3,6-Dihydroxypicolinic acid | PicB (6HPA monooxygenase) nih.gov |

| Decarboxylation | 2,5-Dihydroxypyridine | PicC (Decarboxylase) asm.orgnih.gov |

| Ring Cleavage | N-formylmaleamic acid | PicD (2,5DHP 5,6-dioxygenase) nih.gov |

Enzymology of Picolinic Acid Metabolism in Biological Systems

The metabolism of picolinic acid is orchestrated by a variety of enzymes that catalyze its formation and degradation. In mammals, picolinic carboxylase (PC) is the enzyme responsible for the synthesis of picolinic acid from the tryptophan-derived intermediate. nih.gov PC activity has been detected in the liver and kidney. nih.gov

In microbial systems, the degradation of picolinic acid involves a cascade of enzymes. For instance, in Arthrobacter picolinophilus, a picolinate (B1231196) dehydrogenase that is dependent on molybdenum is involved in the initial step of degradation. oup.com In Alcaligenes faecalis, the pic gene cluster encodes the enzymes responsible for the entire degradation pathway, including a picolinate dehydrogenase (PicA), a four-component 6HPA monooxygenase (PicB), a decarboxylase (PicC), and several enzymes for downstream processing of the ring-cleavage product. nih.gov

The enzymology related to this compound remains to be elucidated. However, it is plausible that enzymes similar to those involved in picolinic acid metabolism would be responsible for its transformation. This could include hydroxylases to further modify the aromatic rings and dioxygenases to catalyze ring cleavage.

Enzymes of Picolinic Acid Metabolism:

| Enzyme | Organism/System | Function |

| Picolinic Carboxylase (PC) | Mammals | Synthesis of picolinic acid. nih.gov |

| Picolinate Dehydrogenase | Arthrobacter picolinophilus | Initial degradation of picolinic acid. oup.com |

| PicA (PA dehydrogenase) | Alcaligenes faecalis | 6-hydroxylation of picolinic acid. nih.gov |

| PicB (6HPA monooxygenase) | Alcaligenes faecalis | 3-hydroxylation of 6-hydroxypicolinic acid. nih.gov |

| PicC (Decarboxylase) | Alcaligenes faecalis | Decarboxylation of 3,6-dihydroxypicolinic acid. asm.orgnih.gov |

Advanced Analytical Methodologies for 5 3 Hydroxyphenyl Picolinic Acid in Research

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and analysis of 5-(3-Hydroxyphenyl)picolinic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) stands out as a particularly suitable method due to the compound's polarity and thermal lability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of picolinic acid derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method is often employed. This approach utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of phenolic and picolinic acid derivatives involves a gradient elution to ensure the effective separation of compounds with varying polarities. The mobile phase often consists of a mixture of an aqueous solution with a controlled pH (e.g., acidified water with formic or acetic acid to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups) and an organic modifier like acetonitrile (B52724) or methanol.

Gas Chromatography (GC) can also be considered for the analysis of this compound, although it generally requires a derivatization step. The inherent polarity and low volatility of the compound, stemming from its carboxylic acid and hydroxyl functional groups, make it unsuitable for direct GC analysis. Derivatization, for instance, through esterification of the carboxylic acid and silylation of the hydroxyl group, can increase its volatility and thermal stability, allowing for successful separation on a GC column.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 10% B; 5-20 min, 10-80% B; 20-25 min, 80% B; 25-30 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis at 280 nm and 310 nm |

| Injection Volume | 10 µL |

Detailed Research Findings:

Research on analogous compounds, such as other hydroxyphenyl-picolinic acids and related phenolic acids, has demonstrated the successful application of HPLC for their separation and quantification. For instance, studies on the analysis of phenolic acids in biological samples have reported excellent linearity, precision, and accuracy using similar HPLC setups. The choice of a C18 column is based on its proven efficacy in retaining and separating aromatic acids. The gradient elution is critical for resolving the target analyte from other components that might be present in a research sample, such as starting materials, byproducts, or matrix components. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring at multiple wavelengths, which can aid in the identification and purity assessment of the this compound peak.

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods offer a sensitive and often rapid alternative for the analysis of electroactive compounds like this compound. The presence of the phenolic hydroxyl group and the pyridine (B92270) ring makes this molecule susceptible to oxidation and reduction processes, which can be harnessed for its detection.

Cyclic Voltammetry (CV) is a powerful technique to investigate the electrochemical behavior of this compound. In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting voltammogram provides information about the redox potentials and the nature of the electrochemical reactions.

The phenolic hydroxyl group is expected to be the primary site of oxidation, leading to the formation of a phenoxyl radical. The pyridine ring can also undergo electrochemical reactions. The exact potential at which these processes occur will depend on the pH of the supporting electrolyte and the nature of the electrode material (e.g., glassy carbon, boron-doped diamond).

Table 2: Hypothetical Cyclic Voltammetry Parameters for this compound

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl (3M KCl) |

| Counter Electrode | Platinum wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Scan Rate | 100 mV/s |

| Potential Range | -0.2 V to +1.2 V |

Detailed Research Findings:

Studies on the electrochemical behavior of similar phenolic compounds and bipyridine derivatives have shown that these molecules exhibit well-defined oxidation peaks. For instance, the electrochemical analysis of bipyridine derivatives has been used to study their redox properties and potential applications in sensors and molecular electronics. nih.govmdpi.comnih.govrsc.org Research on the electrochemical oxidation of phenols has detailed the complex reaction mechanisms, often involving the formation of polymeric films on the electrode surface at higher concentrations or after repeated cycling. The electrochemical response of this compound is anticipated to be influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and pyridine ring. This can be further investigated by studying the effect of pH on the peak potentials, which can provide insights into the number of protons and electrons involved in the electrode reactions.

Quantification Methods in Complex Research Matrices

The accurate quantification of this compound in complex research matrices, such as biological fluids (e.g., plasma, urine) or reaction mixtures, presents a significant analytical challenge due to the presence of interfering substances. researchgate.netnih.gov Both HPLC and electrochemical methods can be adapted for quantitative analysis, often in conjunction with appropriate sample preparation techniques.

For HPLC-based quantification, an external calibration curve is typically constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to generate a linear regression model. To account for matrix effects and variations in sample preparation and injection volume, the use of an internal standard is highly recommended. An ideal internal standard should be a compound that is structurally similar to the analyte but not present in the sample, and it should have a similar chromatographic behavior.

Electrochemical quantification can be achieved using techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), which offer higher sensitivity and better resolution than cyclic voltammetry. In these methods, the peak current is directly proportional to the concentration of the analyte. Similar to chromatographic methods, a calibration curve is constructed using standard solutions.

Table 3: Illustrative Data for a Calibration Curve for the Quantification of this compound by HPLC-UV

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| Linearity (R²) | 0.9998 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Detailed Research Findings:

The quantification of phenolic acids and their derivatives in various matrices has been extensively reported. researchgate.net These studies often highlight the importance of sample preparation, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering components and pre-concentrate the analyte. For biological samples, enzymatic hydrolysis may be necessary to release conjugated forms of the analyte. The validation of a quantitative method is crucial and typically involves assessing its linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. Research on the quantification of phenolic compounds in biological fluids has demonstrated that with proper method development and validation, reliable and accurate results can be obtained even at low concentrations. researchgate.netnih.gov

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Correlations between Structural Modifications and Molecular Recognition Properties

The molecular recognition of a ligand by its biological target is a highly specific process governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. In the context of picolinic acid derivatives, modifications to the pyridine (B92270) ring, the carboxylic acid group, and any appended phenyl rings can dramatically alter these interactions and, consequently, the compound's binding affinity and specificity.

Research into novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential herbicides provides a valuable case study for understanding these correlations. mdpi.com In this study, a series of 33 compounds were synthesized and their inhibitory activity against the growth of Arabidopsis thaliana roots was evaluated. The core structure consisted of a picolinic acid scaffold with a pyrazole (B372694) linker to a substituted aryl ring at the 6-position.

Key findings from this research that highlight SAR principles include:

Influence of Aryl Substituents: The nature and position of substituents on the terminal phenyl ring were found to significantly impact herbicidal activity. For instance, the introduction of specific electron-withdrawing or electron-donating groups at various positions on the phenyl ring led to a range of biological activities.

Importance of the Picolinic Acid Moiety: The picolinic acid group is crucial for the compound's activity, likely due to its ability to chelate metal ions or form key hydrogen bonds with the target protein, an auxin-signaling F-box protein (AFB5). mdpi.com

Role of the Pyrazole Linker: The pyrazole ring serves as a rigid linker, orienting the phenyl ring in a specific conformation within the binding pocket. Modifications to this linker would be expected to alter this orientation and affect binding.

A clear correlation was observed between the structural features of these picolinic acid derivatives and their biological activity, underscoring the importance of systematic structural modifications in optimizing molecular recognition. mdpi.com

Computational SAR Models for Predicting Molecular Interactions

In modern drug discovery, computational models are invaluable tools for predicting how a molecule will interact with its target, thereby guiding the design of more potent and selective compounds. These models can range from simple quantitative structure-activity relationship (QSAR) models to more complex molecular docking and molecular dynamics simulations.

For the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid series, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was constructed using the Comparative Molecular Field Analysis (CoMFA) strategy. mdpi.com This type of model correlates the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. The goal is to create a predictive model that can estimate the activity of newly designed compounds before they are synthesized.

The key aspects of developing and using such a model include:

Alignment of Molecules: A set of active compounds is superimposed based on a common structural scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields are calculated for each molecule in the dataset.

Statistical Analysis: Partial least squares (PLS) analysis is used to derive a mathematical equation that correlates the variations in the molecular fields with the observed biological activities.

The resulting 3D-QSAR model for the picolinic acid herbicides provided insights into the spatial regions around the molecule where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity. mdpi.com This information is instrumental in guiding the rational design of new analogs with potentially improved potency.

Furthermore, molecular docking studies were performed to visualize the binding mode of the most active compounds within the AFB5 receptor. mdpi.com These studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compounds' affinity. This atomic-level information complements the findings from the 3D-QSAR model and provides a more detailed understanding of the molecular interactions at play.

Fragment-Based Approaches to Understanding Binding Motifs

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind to a biological target. nih.gov These "hits" typically have weak affinity but exhibit high "ligand efficiency," meaning they form strong interactions relative to their small size. Once identified and their binding mode is determined, these fragments can be grown or linked together to create more potent, drug-like molecules.

While there are no specific reports on the use of 5-(3-Hydroxyphenyl)picolinic acid in a fragment-based screening campaign, the principles of FBDD are highly relevant to understanding its potential binding motifs. The compound itself can be considered as being composed of two key fragments: a 3-hydroxyphenyl group and a picolinic acid group.

A hypothetical fragment-based approach to identify binders to a target of interest might involve screening fragments such as:

Picolinic acid

Benzene

Pyridine

If both picolinic acid and phenol were identified as hits that bind to adjacent sites on the target protein, this would provide a strong rationale for synthesizing a molecule like this compound to link these two binding motifs.

The success of FBDD relies on sensitive biophysical techniques to detect the weak binding of fragments, such as:

Nuclear Magnetic Resonance (NMR) spectroscopy

Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR)

X-ray crystallography

X-ray crystallography is particularly valuable as it can reveal the precise atomic-level interactions between the fragment and the target protein, providing a clear roadmap for fragment elaboration.

A study on the discovery of inhibitors for the RBR E3 ubiquitin ligase HOIP successfully employed a fragment-based covalent ligand screening approach to identify potent and selective inhibitors. nih.gov This demonstrates the power of FBDD in tackling challenging targets. Similarly, the rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a metallo-β-lactamase inhibitor was achieved through fragment-based screening and a subsequent hit-based substructure search, highlighting the efficiency of this strategy. umn.edu

Potential Research Applications of 5 3 Hydroxyphenyl Picolinic Acid in Chemical Science

Application as Ligands in Catalysis (non-biological)

The picolinic acid scaffold is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of transition metals. This property is central to its potential application in non-biological catalysis. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carboxyl group coordinate with a metal center, creating a stable complex that can act as a catalyst. The presence of the 3-hydroxyphenyl substituent at the 5-position of the pyridine ring can further modulate the electronic properties and steric environment of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Research on related hydroxyphenyl-substituted picolinic acid derivatives has demonstrated their utility in catalysis. For instance, a study on the synthesis of picolinate (B1231196) and picolinic acid derivatives using a heterogeneous catalyst highlighted the formation of compounds like 6-Amino-5-cyano-4-(4-hydroxyphenyl)picolinic acid. rsc.org While the substitution pattern differs, this research underscores the accessibility of such compounds and their relevance in catalytic transformations. rsc.org The hydroxyl group on the phenyl ring could also participate in catalysis, for example, through proton-coupled electron transfer, a mechanism observed in complexes with pyridine-alkoxide ligands. acs.org

The table below summarizes the components of 5-(3-Hydroxyphenyl)picolinic acid that contribute to its potential as a ligand in catalysis.

| Structural Feature | Potential Role in Catalysis |

| Picolinic Acid Moiety | Acts as a bidentate N,O-chelating ligand, forming stable complexes with transition metals. |

| Pyridine Ring | Provides a coordination site and influences the electronic properties of the metal center. |

| Carboxylic Acid Group | Offers a second coordination site for chelation and can be deprotonated to form an anionic ligand. |

| 3-Hydroxyphenyl Group | Can modulate the steric and electronic environment of the catalyst and potentially participate in the catalytic cycle through its hydroxyl group. |

Incorporation into Advanced Materials and Polymers

The bifunctional nature of this compound, possessing both a carboxylic acid and a phenolic hydroxyl group, makes it an attractive monomer for the synthesis of advanced materials and polymers. These functional groups can undergo various polymerization reactions, such as polyesterification, to form novel polymers with potentially interesting properties.

The pyridine ring within the polymer backbone could impart specific photophysical or electronic properties, as seen in conjugated polypyridines. st-andrews.ac.uk The hydroxyphenyl group is a common component in high-performance polymers, contributing to thermal stability and specific intermolecular interactions. The combination of these two moieties in one monomer could lead to polymers with unique characteristics. For example, polymers containing tellurophene, another five-membered heterocycle, have shown novel redox, optical, and electronic properties. rsc.org By analogy, polymers incorporating this compound might exhibit interesting material properties.

The potential polymerization reactions and resulting polymer characteristics are outlined in the table below.

| Polymerization Reaction | Potential Polymer Characteristics |

| Polyesterification | Formation of polyesters with the pyridine and phenyl groups as part of the main chain or as pendant groups. |

| Polycondensation | Could be used with other monomers to create copolymers with tailored properties. |

| Resulting Polymer Properties | Potentially enhanced thermal stability, specific photophysical properties, and metal-coordinating capabilities. |

Use as Probes in Chemical Biology Studies (non-clinical)

In the realm of chemical biology, small molecules that can interact with biological targets are invaluable tools for studying cellular processes. The structure of this compound contains features that are often found in biologically active molecules, suggesting its potential as a chemical probe. Pyridine carboxylic acids are known to engage in interactions like π-π stacking and hydrogen bonding with biological targets, and the carboxylic group can coordinate with metal ions in enzymes. nih.gov

The 3-hydroxyphenyl group is a common feature in many biologically active compounds and can act as a bioisostere for other functional groups. For instance, research on analogs of the kappa opioid receptor antagonist JDTic involved the replacement of a 3-hydroxyphenyl group with pyridine bioisosteres. nih.gov This highlights the significance of the hydroxyphenyl moiety in molecular recognition by biological systems.

Furthermore, aryl-picolinic acids have been developed as herbicides, which function by mimicking the natural plant hormone auxin and interacting with its receptor. researchgate.netresearchgate.netcambridge.orgplos.orgnih.gov This demonstrates that the aryl-picolinic acid scaffold can be a potent and selective binder of biological macromolecules. A derivative, 6-(3-Fluoro-4-hydroxyphenyl)picolinic acid, has been noted for its potential as an antifungal, antimicrobial, and anticancer agent. smolecule.com These examples suggest that this compound could be a valuable starting point for the design of chemical probes to investigate specific biological questions in a non-clinical research setting.

The potential roles of the structural components of this compound in its function as a chemical probe are summarized below.

| Structural Component | Potential Role as a Chemical Probe |

| Picolinic Acid | Can interact with active sites of enzymes, particularly those containing metal ions. nih.gov |

| Pyridine Ring | Participates in aromatic interactions (π-π stacking) with biological targets. nih.gov |

| Hydroxyphenyl Group | Can form hydrogen bonds and serve as a recognition element for protein binding sites. nih.gov |

| Overall Structure | May mimic endogenous molecules to interact with specific receptors or enzymes, enabling the study of their function. |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes and Sustainable Chemistry

Future synthetic research will likely prioritize the development of more efficient, environmentally benign, and economically viable methods for producing 5-(3-Hydroxyphenyl)picolinic acid and its derivatives. The focus is shifting away from traditional, often harsh, multi-step syntheses towards innovative strategies that align with the principles of green chemistry.

Key areas for future exploration include:

Catalyst Innovation: Research into novel catalysts is a significant frontier. The use of nanoporous heterogeneous catalysts, such as metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2, has already demonstrated the potential for synthesizing picolinates at ambient temperatures, a marked improvement over energy-intensive methods. nih.govresearchgate.net Future work could expand the library of MOFs and other heterogeneous catalysts to improve yield, selectivity, and reusability.

Transition-Metal-Free Reactions: Developing reactions that avoid expensive and potentially toxic transition metals is a key goal for sustainable chemistry. rsc.org For instance, methods for the decarboxylative halogenation of 2-picolinic acids have been developed under transition-metal-free conditions, offering a cleaner pathway to functionalized pyridine (B92270) derivatives. rsc.org Applying similar principles to the synthesis of phenyl-substituted picolinic acids is a logical next step.

Biocatalysis and Biosynthesis: Leveraging enzymatic processes for synthesis represents a highly sustainable approach. The enzymatic oxidation of precursors like 3-hydroxyanthranilic acid to produce picolinic acid highlights the potential of biosynthesis. acs.org Identifying or engineering enzymes that can catalyze the specific coupling of a hydroxyphenyl group to the picolinic acid scaffold could provide a highly specific and green synthetic route.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, scalability, and process control. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

A comparative table of conventional versus emerging synthetic approaches is presented below.

| Feature | Conventional Synthetic Methods | Emerging Sustainable Routes |

| Catalysts | Often rely on homogeneous, single-use catalysts. | Focus on reusable, heterogeneous catalysts like MOFs. nih.gov |

| Reagents | May involve toxic or mutagenic reagents (e.g., NBS). google.com | Prioritize transition-metal-free conditions and benign reagents. rsc.org |

| Energy Input | Frequently require high temperatures and pressures. | Aim for ambient temperature and pressure conditions. nih.gov |

| Waste Generation | Can produce significant solvent and byproduct waste. | Emphasize solvent reduction and atom economy. |

| Separation | Relies on traditional chromatography or crystallization. | Explores sustainable techniques like reactive extraction. acs.org |

Deeper Mechanistic Insights into Complex Biological Interactions

While picolinic acid and its derivatives are known to possess a range of biological activities, including antimicrobial and immunomodulatory effects, the precise molecular mechanisms underpinning these actions are not fully understood. ontosight.aiontosight.aidrugbank.com Future research must move beyond broad activity screening to elucidate the specific interactions between this compound and its biological targets.

Key research questions to be addressed include:

Target Identification and Validation: What specific enzymes, receptors, or cellular pathways does this compound interact with? Research has shown that picolinic acid can modulate zinc transport and inhibit zinc finger proteins (ZFPs), which are involved in viral replication. drugbank.com A crucial future direction is to determine if the 5-(3-hydroxyphenyl) substituent enhances this activity or directs the molecule toward other targets.

Metabolic Pathways: How is this compound metabolized in biological systems? Studies on other picolinic acids have identified detailed bacterial degradation pathways involving hydroxylation, decarboxylation, and ring cleavage, mediated by specific gene clusters like pic. nih.gov A similar investigation into the metabolic fate of this compound is essential for understanding its bioavailability and potential downstream effects. The degradation of picolinic acid (PA) in Alcaligenes faecalis proceeds through several key intermediates, as identified by the pic gene cluster. nih.gov

| Step | Precursor | Enzyme(s) | Product |

| 1 | Picolinic Acid (PA) | PicA (PA dehydrogenase) | 6-Hydroxypicolinic Acid (6HPA) |

| 2 | 6-Hydroxypicolinic Acid (6HPA) | PicB (monooxygenase) | 3,6-Dihydroxypicolinic Acid (3,6DHPA) |

| 3 | 3,6-Dihydroxypicolinic Acid (3,6DHPA) | PicC (decarboxylase) | 2,5-Dihydroxypyridine (2,5DHP) |

| 4 | 2,5-Dihydroxypyridine (2,5DHP) | PicD, PicE, PicF, PicG | Fumaric Acid |

Development of Advanced Computational Models

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of bioactive compounds. For this compound, these methods can provide predictive insights that guide experimental work, saving time and resources.

Future computational efforts should focus on:

Quantum Chemical Calculations: Advanced quantum chemical methods can be used to predict the electronic structure and reactivity of this compound. nih.gov This allows for the calculation of properties like ionization potential, which can be correlated with physiological effects and help in predicting the activity of new, unsynthesized derivatives. nih.gov

Molecular Docking and Dynamics: To understand biological interactions at an atomic level, molecular docking simulations can predict the binding pose of this compound within the active site of a target protein. Subsequent molecular dynamics (MD) simulations can then model the stability of this interaction over time, revealing key residues involved in binding. jchemlett.com This approach has been used to identify potential inhibitors for bacterial enzymes. jchemlett.com

Quantitative Structure-Activity Relationship (QSAR): By building statistical models that correlate chemical structures with observed biological activity, 2D and 3D-QSAR studies can identify the key molecular descriptors (e.g., electronic, steric, hydrophobic) that govern the potency of a series of related compounds. jchemlett.com This allows for the rational design of more active analogs.

Solid-State Behavior Prediction: Computational techniques like Hirshfeld surface analysis and energetic framework calculations are becoming increasingly important for understanding and predicting the crystal packing and intermolecular interactions of molecules in the solid state. nih.govresearchgate.net This is crucial for controlling polymorphism, which can affect the stability and bioavailability of a compound.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural features of this compound—namely its ability to chelate metal ions and participate in hydrogen bonding—make it an attractive building block for creating novel materials and complex molecular assemblies. researchgate.net

Emerging interdisciplinary research areas include:

Coordination Polymers and MOFs: Picolinic acid and its derivatives are excellent ligands for constructing coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net The introduction of the hydroxyphenyl group provides an additional site for functionalization or secondary interactions within the framework. By selecting different metal ions, researchers can create materials with tailored properties, such as photocatalytic activity for environmental remediation, as seen with coordination polymers based on a related dicarboxylphenyl-picolinic acid. rsc.org

Supramolecular Assembly: The hydrogen bonding capabilities of the carboxylic acid and hydroxyl groups, along with potential π-stacking from the aromatic rings, can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. nih.gov Research into the co-crystallization of picolinic acid derivatives with other molecules has shown how specific hydrogen bonding motifs can be used to control crystal packing. researchgate.net This opens the door to designing novel co-crystals of this compound with desired physical properties.